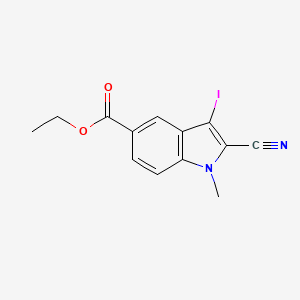

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-iodoaniline with ethyl acetoacetate in the presence of a base and a copper catalyst . This reaction forms the indole core, which is then further functionalized to introduce the cyano and ester groups.

Chemical Reactions Analysis

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The cyano group can be reduced to an amine, and the indole ring can undergo oxidation to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate has garnered attention for its potential as an active pharmaceutical ingredient. Its structure allows for modifications that can enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit anticancer properties. For instance, a study demonstrated that similar indole derivatives could inhibit cancer cell proliferation effectively. This compound may serve as a lead compound for developing new anticancer agents due to its bioactive functional groups.

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 |

| Compound B | 4.2 | HeLa |

| This compound | TBD | TBD |

Biological Research

The compound's unique structure makes it valuable in biological studies, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research has shown that compounds similar to this compound can act as inhibitors for various enzymes involved in metabolic pathways. For example, studies have reported that indole derivatives can inhibit cyclooxygenase enzymes, which are critical targets in inflammatory diseases.

Receptor Modulation

The compound's potential as a modulator of neurotransmitter receptors is also being investigated. Indoles are known to interact with serotonin receptors, and derivatives could be designed to enhance or inhibit these interactions, making them candidates for treating mood disorders.

Material Science

In addition to biological applications, this compound is being explored for its properties in material science.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport characteristics is under investigation.

Table 2: Electronic Properties of Indole Derivatives

| Property | Value | Application |

|---|---|---|

| Mobility (cm²/Vs) | TBD | OLEDs |

| Photoluminescence (nm) | TBD | OPVs |

Case Studies

Several case studies highlight the practical applications of this compound:

Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound and evaluated their anticancer activity against multiple cell lines, demonstrating promising results that warrant further investigation.

Development of Novel Therapeutics

Another case study focused on modifying the compound to enhance its selectivity for specific receptors involved in neurodegenerative diseases, showcasing its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The cyano and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s activity .

Comparison with Similar Compounds

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate can be compared with other indole derivatives such as:

Ethyl 2-methylindole-3-carboxylate: Similar structure but lacks the cyano and iodine groups.

Indole-3-acetic acid: A natural plant hormone with different functional groups and biological activities.

1-Methylindole: A simpler indole derivative without the ester and cyano groups.

The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.

Biological Activity

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate (CAS Number: 1332606-99-1) is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁IN₂O₂ |

| Molecular Weight | 354.14 g/mol |

| CAS Number | 1332606-99-1 |

The compound features a cyano group, an iodine atom, and an ethyl ester, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain indole derivatives showed minimum inhibitory concentration (MIC) values less than 1 µg/mL against various pathogens, suggesting strong antibacterial and antifungal activities .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | <1 | Antibacterial |

| Other Indole Derivative A | <0.5 | Antifungal |

| Other Indole Derivative B | <0.75 | Antibacterial |

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The compound's mechanism is believed to involve the induction of apoptosis through the activation of caspases .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as KB (oral cancer), H460 (lung cancer), and HT-29 (colon cancer). The results indicated that the compound exhibited potent anticancer activity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for drug development .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis.

- Enzyme Inhibition : It has been suggested that indole derivatives can inhibit specific enzymes associated with tumor progression and microbial resistance.

- Reactive Oxygen Species (ROS) : The generation of ROS may play a role in its cytotoxic effects against cancer cells.

Safety and Toxicology

Safety data indicates that this compound poses several hazards. It is classified as harmful if swallowed and can cause skin irritation and serious eye damage . Precautionary measures should be taken when handling this compound in laboratory settings.

Properties

Molecular Formula |

C13H11IN2O2 |

|---|---|

Molecular Weight |

354.14 g/mol |

IUPAC Name |

ethyl 2-cyano-3-iodo-1-methylindole-5-carboxylate |

InChI |

InChI=1S/C13H11IN2O2/c1-3-18-13(17)8-4-5-10-9(6-8)12(14)11(7-15)16(10)2/h4-6H,3H2,1-2H3 |

InChI Key |

KTPHPVFEMQVYCB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=C2I)C#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.